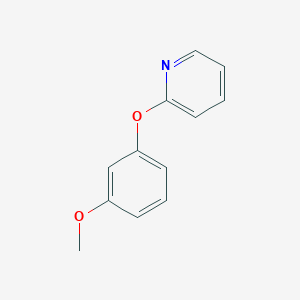

2-(3-甲氧基苯氧基)吡啶

描述

2-(3-methoxyphenoxy)pyridine is a chemical compound with the linear formula C12H11NO2 . It is a useful synthetic reagent .

Synthesis Analysis

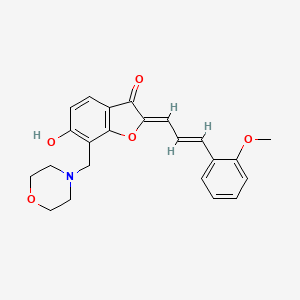

The synthesis of 2-(3-methoxyphenoxy)pyridine and similar compounds often involves a ring cleavage methodology reaction. This process allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 2-(3-methoxyphenoxy)pyridine has been analyzed in various studies. The benzene ring faces towards one of the pyrimidine N atoms, and is almost orthogonal to the plane through the pyrimidine ring .Physical and Chemical Properties Analysis

2-(3-methoxyphenoxy)pyridine is an oil with a yellow color . It is stored at -20°C in a freezer and is soluble in ethyl acetate .科学研究应用

抗病毒研究

- 与2-(3-甲氧基苯氧基)吡啶结构相似的氮杂芴衍生物已被研究其作为SARS CoV-2 RdRp抑制剂的潜力。该研究涉及合成、分子对接分析和药物样性质评估,表明其在抗病毒药物开发中的潜在应用 (Venkateshan 等人,2020).

材料科学与磁性

- 四核镧系(III)配合物,包含与2-(3-甲氧基苯氧基)吡啶相关的化合物,表现出独特的跷跷板几何形状,并已对其结构和磁性进行了研究。这些化合物表现出弱的反铁磁耦合和在材料科学中的潜在应用 (Goura 等人,2014).

催化应用

- 含有吡啶的杂化催化剂,类似于2-(3-甲氧基苯氧基)吡啶,已被开发用于使用过氧化氢将苯直接羟基化为苯酚。这些催化剂表现出高产率和高选择性,表明它们在化学合成和工业应用中的重要性 (Leng 等人,2008).

抗肿瘤活性

- 与2-(3-甲氧基苯氧基)吡啶结构相似的双吲哚衍生物显示出显着的抗肿瘤活性。这些化合物已在人细胞系筛选实验中进行评估,并表现出涉及蛋白酶体抑制和质膜电子传递抑制的机制 (Andreani 等人,2008).

化学合成和分子相互作用

- 对2-甲氧基吡啶及其相关化合物进行锂化的研究,为化学反应的机制提供了见解,这对合成有机化学至关重要 (Gros 等人,2003).

杀虫应用

- 吡啶衍生物,包括类似于2-(3-甲氧基苯氧基)吡啶的衍生物,已被开发为杀虫剂。这些化合物表现出很强的蚜虫杀灭活性,表明它们在农业害虫防治中的潜在用途 (Bakhite 等人,2014).

作用机制

Target of Action

It’s structurally related to tezosentan , which is known to target the Endothelin-1 receptor and Endothelin B receptor . These receptors play a crucial role in vasoconstriction and vasodilation, maintaining the balance of blood pressure and flow .

Mode of Action

For instance, Phenazopyridine, another pyridine derivative, exerts a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels .

Biochemical Pathways

For example, nicotine, a pyridine derivative, is metabolized through three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .

Result of Action

For instance, Phenazopyridine, another pyridine derivative, provides symptomatic relief of pain, burning, urgency, frequency, and general discomfort caused by lower urinary tract irritations .

属性

IUPAC Name |

2-(3-methoxyphenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-14-10-5-4-6-11(9-10)15-12-7-2-3-8-13-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTFJVCRVVCOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B6508340.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B6508341.png)

![(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508348.png)

![6-benzyl-2-oxo-N-[4-(propan-2-yl)phenyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6508360.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B6508365.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B6508374.png)

![1,3-dimethyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6508399.png)

![5-bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide](/img/structure/B6508407.png)

![2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6508412.png)

![(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6508414.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6508422.png)

![2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6508429.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6508436.png)